Mesembrenol
Overview
Description
Mesembrenol is a natural product found in Mesembryanthemum ladismithiense . It has a molecular formula of C17H23NO3 and is also known by other names such as SCHEMBL24944964, HY-124482, and CS-0086635 .
Synthesis Analysis
A concise total synthesis of mesembrine, which is closely related to mesembrenol, was achieved both racemically and asymmetrically . Two key reactions were used: the Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction that coupled β,γ-cyclohexenone 2c with aryl bromide 5 .Molecular Structure Analysis
The molecular structure of Mesembrenol is complex, with a molecular weight of 289.4 g/mol . It has a defined atom stereocenter count of 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of mesembrine, a compound closely related to mesembrenol, include a Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction .Physical And Chemical Properties Analysis
Mesembrenol has a molecular weight of 289.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .Scientific Research Applications
Neuroprotective and Antiepileptic Potential : Mesembrenol, along with other alkaloids from the plant Sceletium tortuosum, has shown effects on the electric excitability of the rat hippocampus. This indicates potential for the development of new drugs for the treatment of epilepsy due to its attenuation of AMPA receptor-mediated transmission (Dimpfel et al., 2018).
Transdermal and Oral Bioavailability : A study examining the in vitro permeability of Mesembrenol across different mucosal tissues found that its intestinal permeability was significant. This suggests potential for effective transdermal and oral administration of Mesembrenol (Shikanga et al., 2012).
Biosynthesis Pathway Insights : Research on the biosynthesis of Mesembrenol in Sceletium tortuosum has helped in understanding the chemical pathways and intermediates involved, which is essential for synthetic and medicinal chemistry applications (Jeffs et al., 1976).
Pharmacologically Active Alkaloids Quantification : A study developed a method for the quantification of Mesembrenol and other pharmacologically active alkaloids in Sceletium tortuosum, which is crucial for quality control in pharmaceutical applications (Shikanga et al., 2012).
Psychoactive Properties Analysis : Mesembrenol, as part of Sceletium tortuosum, has been studied for its psychoactive properties. The research focuses on its role in traditional uses and modern applications for mood alteration and stress relief (Harvey et al., 2011).
Toxicological Safety Assessment : A standardized extract of Sceletium tortuosum containing Mesembrenol was assessed for toxicological safety in rats, which is a critical step in evaluating its potential for human use (Murbach et al., 2014).
Chemotypic Variation Analysis : A study on the chemotypic variation of Sceletium tortuosum alkaloids, including Mesembrenol, examined the variability in alkaloid content, important for understanding the plant's medicinal and commercial applications (Shikanga et al., 2012).
Metabolism and Toxicological Detection : The metabolism of Mesembrenol and its detection in legal high "Kanna" from Sceletium tortuosum was studied, providing insights important for drug monitoring and understanding its psychoactive effects (Meyer et al., 2014).
Future Directions
properties
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHZMSTECYZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46898090 |
Citations
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